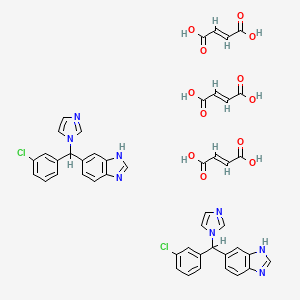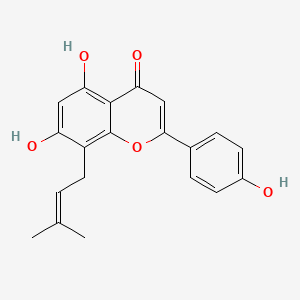
Licoflavona C
Descripción general
Descripción
Licoflavona C: (Número CAS: 72357-31-4) es un compuesto flavonóide natural obtenido de Genista ephedroides. Pertenece a la clase de compuestos de flavona y tiene una fórmula molecular de
C20H18O5
. This compound ha sido estudiada por sus potenciales beneficios para la salud, particularmente su capacidad para reducir la genotoxicidad causada por agentes cancerígenos en linfocitos periféricos humanos .Aplicaciones Científicas De Investigación
Licoflavona C ha sido investigada por su potencial en varios campos:
Química: Como flavonóide natural, contribuye a nuestra comprensión de la biosíntesis de flavonoides y la reactividad química.
Biología: Los investigadores estudian sus efectos en los procesos celulares, la expresión genética y las vías de señalización celular.
Medicina: Las propiedades antigénicas de la this compound la hacen relevante para la investigación del cáncer.
Industria: Su potencial como antioxidante o agente terapéutico puede tener aplicaciones industriales.
Mecanismo De Acción
El mecanismo exacto por el cual Licoflavona C ejerce sus efectos sigue siendo un área activa de investigación. Probablemente involucra interacciones con objetivos moleculares específicos y vías de señalización dentro de las células.
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Licoflavone C plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, Licoflavone C inhibits lipopolysaccharide (LPS)-induced production of nitric oxide in RAW 264.7 macrophages, with an IC50 value of 20.4 µM . It also induces estrogen receptor-dependent gene expression in Saccharomyces cerevisiae expressing human estrogen receptor α (ERα) at a concentration of 0.1 µM . These interactions highlight the compound’s potential in modulating inflammatory responses and hormonal activities.
Cellular Effects
Licoflavone C exhibits significant effects on various cell types and cellular processes. It has been shown to be cytotoxic to HepG2 cells with an IC50 value of 9 µg/ml . Additionally, Licoflavone C demonstrates antibacterial activity against Escherichia coli and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) ranging from 7.81 to 15.62 µg/ml . The compound also influences cell signaling pathways, such as the estrogen receptor pathway, and affects gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Licoflavone C involves several key interactions at the molecular level. It binds to estrogen receptors, leading to the activation of estrogen receptor-dependent gene expression . Licoflavone C also inhibits the production of nitric oxide by interacting with enzymes involved in the inflammatory response . These interactions result in the modulation of gene expression and enzyme activity, contributing to the compound’s biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Licoflavone C have been observed to change over time. The compound exhibits stability under specific storage conditions, such as -20°C, and has a shelf life of up to four years . Long-term studies have shown that Licoflavone C can maintain its biological activity over extended periods, although its effects may vary depending on the experimental conditions . For example, the minimum inhibitory concentrations (MICs) of Licoflavone C against certain bacteria can differ significantly between tested and reported values .
Dosage Effects in Animal Models
The effects of Licoflavone C vary with different dosages in animal models. Studies have shown that the compound exhibits cytotoxic effects at higher concentrations, while lower doses may have beneficial effects without significant toxicity . For instance, Licoflavone C has been found to induce apoptosis in cancer cells at specific concentrations, highlighting its potential as an anticancer agent . High doses may lead to adverse effects, emphasizing the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
Licoflavone C is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound has been shown to modulate the activity of enzymes involved in the inflammatory response, such as nitric oxide synthase . Additionally, Licoflavone C affects metabolic flux and metabolite levels, contributing to its diverse biological activities . Understanding these metabolic pathways is crucial for elucidating the compound’s mechanism of action and potential therapeutic applications.
Transport and Distribution
The transport and distribution of Licoflavone C within cells and tissues involve interactions with specific transporters and binding proteins. The compound’s lipophilic nature enhances its ability to cross cell membranes and accumulate in target tissues . Licoflavone C has been shown to localize in various cellular compartments, influencing its biological activity and therapeutic potential . These properties are essential for understanding the compound’s pharmacokinetics and optimizing its delivery in therapeutic applications.
Subcellular Localization
Licoflavone C exhibits specific subcellular localization, which affects its activity and function. The compound has been found to localize in the cytoplasm and interact with cellular organelles, such as the endoplasmic reticulum . These interactions are mediated by targeting signals and post-translational modifications that direct Licoflavone C to specific compartments within the cell . Understanding the subcellular localization of Licoflavone C is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.
Métodos De Preparación
Rutas Sintéticas:: La ruta sintética para Licoflavona C implica la prenilación de apigenina (8-prenil-apigenina). La prenilación es la adición de un grupo prenil (una unidad isoprenoide de cinco carbonos) a la estructura de flavona. Las condiciones de reacción específicas y los reactivos utilizados en este proceso de prenilación se detallan en la literatura científica.
Producción Industrial:: Si bien la this compound se obtiene principalmente de fuentes naturales, los métodos de producción a escala industrial pueden incluir la extracción y purificación de plantas o la síntesis química utilizando reacciones de prenilación.
Análisis De Reacciones Químicas
Reacciones que Experimenta:: Licoflavona C puede experimentar varias reacciones químicas, incluyendo:
Prenilación: La adición de un grupo prenil a la estructura de flavona.
Oxidación/Reducción: Dependiendo de los grupos funcionales presentes, la this compound puede participar en reacciones redox.
Sustitución: Los grupos sustituyentes pueden agregarse o reemplazarse en el andamio de flavona.
- La prenilación generalmente involucra enzimas preniltransferasas o agentes prenilantes químicos.
- Las reacciones de oxidación y reducción pueden utilizar agentes oxidantes (por ejemplo, KMnO4) o agentes reductores (por ejemplo, NaBH4).
- Las reacciones de sustitución pueden emplear ácidos o bases de Lewis.
Productos Principales:: El producto principal de la prenilación es la propia this compound. Otros productos pueden surgir de reacciones secundarias o modificaciones posteriores.
Comparación Con Compuestos Similares
Licoflavona C destaca por su patrón de prenilación y su estructura única de flavona. Los compuestos similares incluyen otros flavonoides como la apigenina, la luteolina y la quercetina.
Propiedades
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O5/c1-11(2)3-8-14-15(22)9-16(23)19-17(24)10-18(25-20(14)19)12-4-6-13(21)7-5-12/h3-7,9-10,21-23H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEHHCBRCXIDGKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C=C(O2)C3=CC=C(C=C3)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90904164 | |
| Record name | Licoflavone C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90904164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72357-31-4 | |
| Record name | Licoflavone C | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072357314 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Licoflavone C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90904164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LICOFLAVONE C | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0DQ85982ZY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2,6-Dimethoxy-4-(piperidine-1-carbonyl)phenyl] ethyl carbonate](/img/structure/B1675214.png)
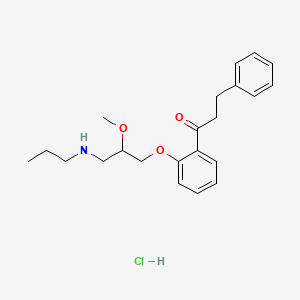
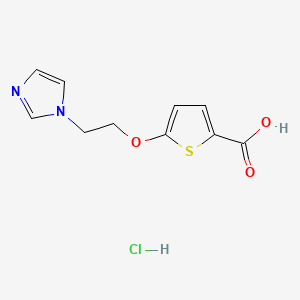
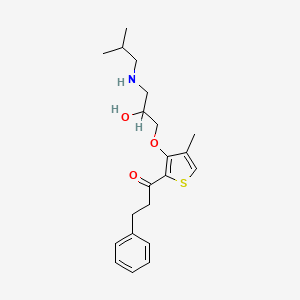

![6-[(2R,5R)-2-methyl-5-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]pyrrolidin-1-yl]-4-(trifluoromethyl)-1,2-dihydroquinolin-2-one](/img/structure/B1675225.png)






